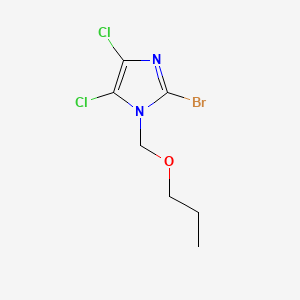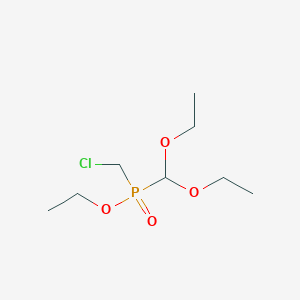
Phosphinic acid, (chloromethyl)(diethoxymethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, (chloromethyl)(diethoxymethyl)-, ethyl ester: is a chemical compound with the molecular formula C6H14ClO3P It is an ester derivative of phosphinic acid, characterized by the presence of chloromethyl and diethoxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phosphinic acid, (chloromethyl)(diethoxymethyl)-, ethyl ester typically involves the reaction of phosphinic acid derivatives with chloromethyl and diethoxymethyl reagents. One common method includes the use of anilinium hypophosphite and aromatic electrophiles in the presence of a palladium catalyst . Another approach involves the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with various electrophiles .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: Phosphinic acid, (chloromethyl)(diethoxymethyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and corresponding alcohol.
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-phosphorus bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using strong acids like hydrochloric acid or basic hydrolysis using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Major Products:
Hydrolysis: Phosphinic acid and ethanol.
Substitution: Various substituted phosphinic acid derivatives.
Aplicaciones Científicas De Investigación
Phosphinic acid, (chloromethyl)(diethoxymethyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioisosteric group in drug design.
Medicine: Explored for its role in the development of metalloprotease inhibitors and other therapeutic agents.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of phosphinic acid, (chloromethyl)(diethoxymethyl)-, ethyl ester involves its ability to form stable carbon-phosphorus bonds. This compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its molecular targets include enzymes and proteins that interact with phosphorus-containing compounds .
Comparación Con Compuestos Similares
Phosphonic acid derivatives: Similar in structure but contain a P=O bond instead of P-C bond.
Phosphonates: Differ in the presence of alkyl or aryl groups attached to the phosphorus atom.
Propiedades
Número CAS |
106007-81-2 |
|---|---|
Fórmula molecular |
C8H18ClO4P |
Peso molecular |
244.65 g/mol |
Nombre IUPAC |
1-[[chloromethyl(ethoxy)phosphoryl]-ethoxymethoxy]ethane |
InChI |
InChI=1S/C8H18ClO4P/c1-4-11-8(12-5-2)14(10,7-9)13-6-3/h8H,4-7H2,1-3H3 |
Clave InChI |
AWOWBYAAOJIPDF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(OCC)P(=O)(CCl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)
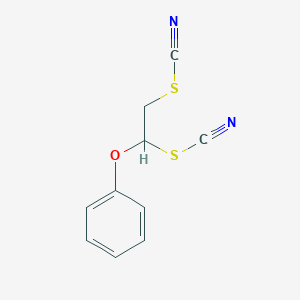

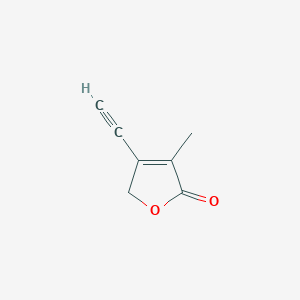
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
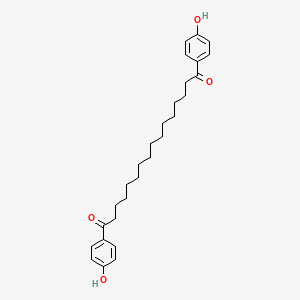
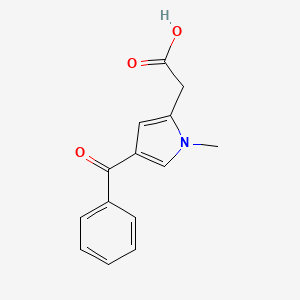
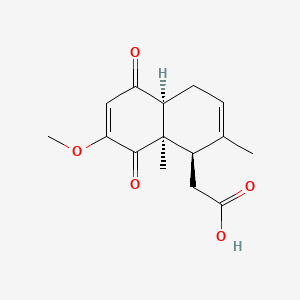
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
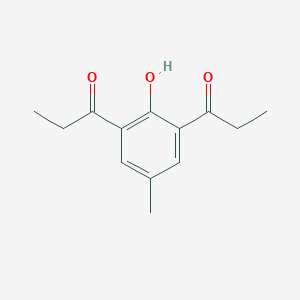
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
